molecular formula C21H20N2O5S B15034980 Ethyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate

Ethyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate

Cat. No.: B15034980
M. Wt: 412.5 g/mol
InChI Key: YDEMGKAGWIOEME-UHFFFAOYSA-N
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Description

Ethyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate is a complex organic compound that features a benzodioxole moiety, a cyano group, and a hexahydroquinoline core

Preparation Methods

The synthesis of Ethyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the hexahydroquinoline core: This involves the cyclization of an appropriate precursor, such as an aniline derivative, with a β-keto ester in the presence of a catalyst.

    Introduction of the cyano group: This can be done via a nucleophilic substitution reaction using a suitable cyanating agent.

    Formation of the sulfanyl acetate group: This step involves the reaction of the intermediate compound with ethyl bromoacetate in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and sulfanyl acetate groups, using reagents such as alkyl halides or amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. The hexahydroquinoline core may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Ethyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N2O5S

Molecular Weight

412.5 g/mol

IUPAC Name

ethyl 2-[[4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C21H20N2O5S/c1-2-26-18(25)10-29-21-13(9-22)19(20-14(23-21)4-3-5-15(20)24)12-6-7-16-17(8-12)28-11-27-16/h6-8,19,23H,2-5,10-11H2,1H3

InChI Key

YDEMGKAGWIOEME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3)OCO4)C#N

Origin of Product

United States

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